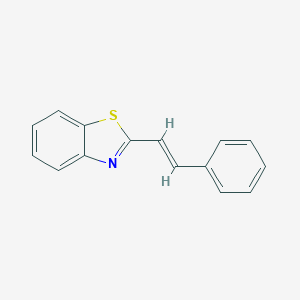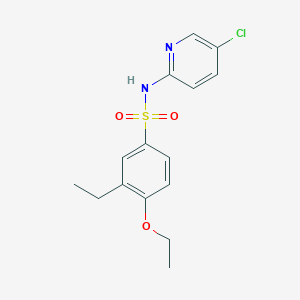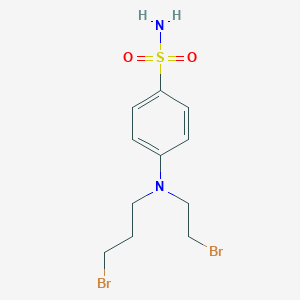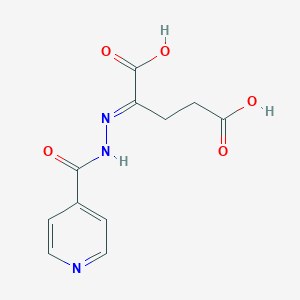
2-((4-Pyridinylcarbonyl)hydrazono)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Pyridinylcarbonyl)hydrazono)pentanedioic acid, also known as PHED, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PHED is a hydrazone derivative of pyridine-4-carboxylic acid and pentanedioic acid. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Studies
A study by Parveen et al. (2018) synthesized a hydrazone ligand derived from methyl carbazate and α-ketoglutaric acid, which is structurally similar to 2-((4-Pyridinylcarbonyl)hydrazono)pentanedioic acid. This compound demonstrated potential applications in radical scavenging, DNA binding, antimicrobial activity, and cytotoxicity towards breast cancer cell lines. The silver complex of this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli (Parveen, Govindarajan, Puschmann, & Revathi, 2018).
Antioxidant Activity of Hydrazinoquinoline Derivatives
Romanenko and Kozyr (2022) researched 4-hydrazinoquinoline derivatives, which share structural similarities with the compound . These derivatives showed notable antioxidant properties, with some exceeding comparative drugs in their effects. This study highlights the promise of these compounds as antioxidants and protectors against oxidative stress (Romanenko & Kozyr, 2022).
Metal-Organic Coordination Polymers
Yang et al. (2011) synthesized trifunctional amino acid derivatives containing carboxylate, amine, and pyridine groups. These compounds were used as ligands to create coordination networks with potential applications in magnetic and photoluminescent properties (Yang, Xie, Zou, Sun, & Wu, 2011).
Fluorescent Chemo-Sensing and Biological Imaging
Rahman et al. (2017) investigated salicylaldehyde-based hydrazones for their "turn on" fluorescent response to aluminum ions. This research could have implications in chemo-sensing and living cell imaging, demonstrating the potential biomedical applications of hydrazone compounds (Rahman, Ali, Khan Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).
Cytotoxic Activity of Hydrazone Derivatives
In another study, Parveen et al. (2020) synthesized metal Schiff base complexes and explored their cytotoxicity against human breast cancer cells. The zinc cobaltite spinel derived from these complexes demonstrated promising results, underlining the clinical importance of such compounds (Parveen, Premkumar, Nguyen, Govindarajan, Manikandan, Anandasadagopan, & Vijayakumar, 2020).
Eigenschaften
CAS-Nummer |
1152-31-4 |
|---|---|
Produktname |
2-((4-Pyridinylcarbonyl)hydrazono)pentanedioic acid |
Molekularformel |
C11H11N3O5 |
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
(2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
InChI |
InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+ |
InChI-Schlüssel |
CCBSJXHUMYNUKH-MDWZMJQESA-N |
Isomerische SMILES |
C1=CN=CC=C1C(=O)N/N=C(\CCC(=O)O)/C(=O)O |
SMILES |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Synonyme |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




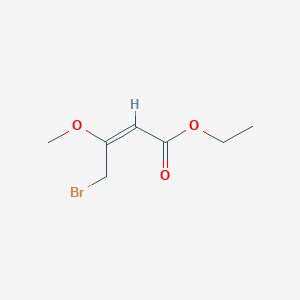

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
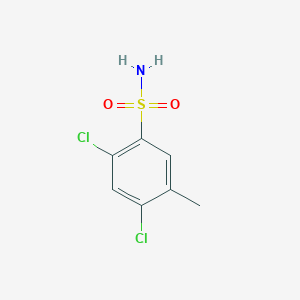

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
